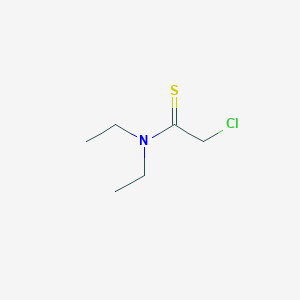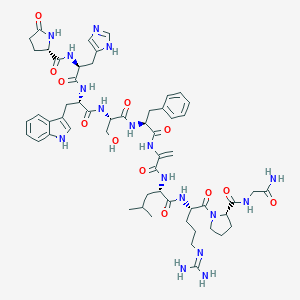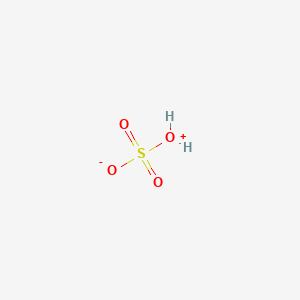
2-(Trifluoromethoxy)benzyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-(Trifluoromethoxy)benzyl chloride often involves complex reactions under specific conditions. For example, the synthesis of 2,2,2-trifluoroethoxy aromatic heterocycles demonstrates an alternative leaving group for hydrolytically unstable heteroaryl chlorides, highlighting the reactivity and stability of trifluoromethoxy-related groups in chemical synthesis (Fisher et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-trifluoromethyl-1-[(2′-1H-tetrazole-5-yl-biphenyl-4-yl) methyl]benzimidazole, has been determined by X-ray crystallography, offering insights into the arrangement of the trifluoromethyl group and its influence on the overall structure (Wei-Fa Yu et al., 2004).
Chemical Reactions and Properties
The reactivity of the trifluoromethoxy group in chemical reactions is notable, especially in the context of its potential to serve as an alternative leaving group for SNAr reactions. This reactivity underpins the synthesis of various organic compounds and facilitates complex chemical transformations (E. Fisher et al., 2018).
Physical Properties Analysis
Although specific data on 2-(Trifluoromethoxy)benzyl chloride were not found, the physical properties of related trifluoromethyl compounds suggest that the trifluoromethoxy group can significantly impact the solubility, stability, and overall physical characteristics of organic molecules.
Chemical Properties Analysis
The chemical properties of compounds containing the trifluoromethoxy group, such as improved shelf stability and reactivity towards nucleophiles, highlight the importance of this functional group in synthesizing stable and reactive intermediates for further chemical reactions (E. Fisher et al., 2018).
Wissenschaftliche Forschungsanwendungen
Use in Pharmaceutical Chemistry
- Field : Pharmaceutical Chemistry .
- Application : 2-(Trifluoromethoxy)benzyl chloride is used in the synthesis of trifluoromethyl group-containing drugs . The trifluoromethyl group is a common moiety in various fields because of its unique features .
- Method : An example of a synthesis involving this compound is the reaction of (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium 1 with 4-methylbenzoate 1a and MTBE in the presence of 0.6 N HCl (1.2 equiv) to give an intermediate .
- Results : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
Use in Organic Synthesis
- Field : Organic Synthesis .
- Application : This compound can be used in the conversion of aliphatic alcohols into trifluoromethyl alkyl ethers .
- Results : The result is the formation of trifluoromethyl alkyl ethers from primary aliphatic alcohols .
Use in Fluorine Chemistry
- Field : Fluorine Chemistry .
- Application : This compound is used in the synthesis of fluorine-containing compounds . Fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
- Method : The specific methods of application can vary widely depending on the specific synthesis being performed .
- Results : The result is the formation of fluorine-containing compounds, which are used in various fields including medicines, electronics, agrochemicals, and catalysis .
Safety And Hazards
“2-(Trifluoromethoxy)benzyl chloride” is classified as a dangerous substance. It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
1-(chloromethyl)-2-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-5-6-3-1-2-4-7(6)13-8(10,11)12/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXDTWNEZOBSBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405296 |
Source


|
| Record name | 2-(Trifluoromethoxy)benzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethoxy)benzyl chloride | |
CAS RN |
116827-40-8 |
Source


|
| Record name | 2-(Trifluoromethoxy)benzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116827-40-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury](/img/structure/B40939.png)

